
2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C14H20O Lilial . It is also referred to as 3-(4-tert-butylphenyl)-2-methylpropanal . Lilial is a synthetic fragrance compound widely used in the cosmetic and personal care industry due to its pleasant floral scent, reminiscent of lilies .
準備方法
Synthetic Routes and Reaction Conditions
Lilial can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form tert-butylbenzene . This is followed by a Friedel-Crafts acylation reaction with propionaldehyde to yield Lilial .
Industrial Production Methods
In industrial settings, the production of Lilial often involves the oxidation of alkenes to form the aldehyde group. This can be achieved through the ozonization of alkenes or the hydration of alkynes . The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Lilial undergoes various chemical reactions, including:
Oxidation: Lilial can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aromatic ring in Lilial can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted aromatic compounds depending on the reagent used
科学的研究の応用
Lilial has several applications in scientific research:
Chemistry: Used as a model compound in studies of aldehyde reactions and fragrance chemistry.
Biology: Investigated for its effects on olfactory receptors and potential biological activity.
Medicine: Explored for its potential therapeutic effects and as a fragrance in medicinal products.
Industry: Widely used in the formulation of perfumes, deodorants, and other personal care products
作用機序
Lilial exerts its effects primarily through its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
類似化合物との比較
Similar Compounds
Benzyl Acetate: Another fragrance compound with a floral scent, but with a different molecular structure.
Cinnamaldehyde: Shares the aldehyde functional group but has a distinct cinnamon scent.
Citral: A lemon-scented aldehyde used in fragrances and flavorings
Uniqueness of Lilial
Lilial is unique due to its tert-butyl group attached to the aromatic ring, which imparts a distinct floral scent that is highly valued in the fragrance industry. Its stability and pleasant odor make it a preferred choice for many cosmetic and personal care products .
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2,2-dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)12(11(3)8-9)13(15)14(4,5)6/h7-8H,1-6H3 |
InChIキー |
WIJOXYWRGOPMTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


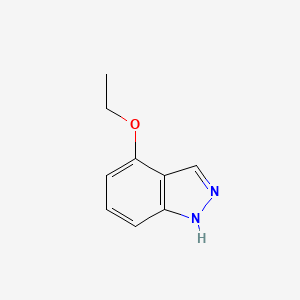
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
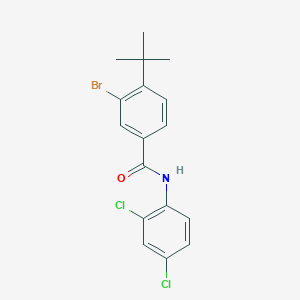
![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)

![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
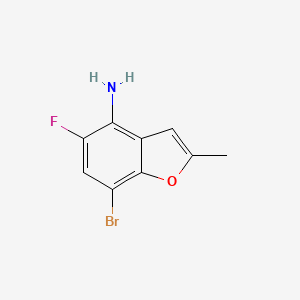
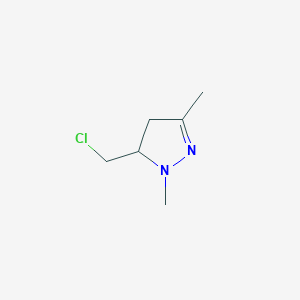
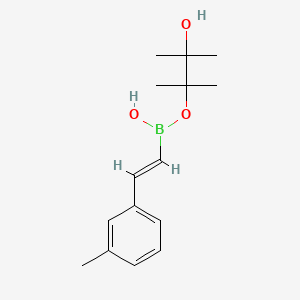
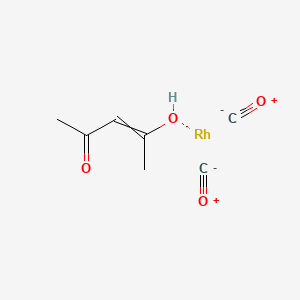
![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)

